Thiazolo[5,4-b]pyridin-2-ylmethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
[1,3]thiazolo[5,4-b]pyridin-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S/c8-4-6-10-5-2-1-3-9-7(5)11-6/h1-3H,4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQYHHMPBZBXFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10734829 | |
| Record name | 1-([1,3]Thiazolo[5,4-b]pyridin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10734829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203605-30-4 | |
| Record name | 1-([1,3]Thiazolo[5,4-b]pyridin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10734829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Thiazolo 5,4 B Pyridin 2 Ylmethanamine and Its Derivatives
Classical Approaches to Thiazolo[5,4-b]pyridine (B1319707) Ring Formation
Conventional methods for synthesizing the Thiazolo[5,4-b]pyridine skeleton often rely on well-established, sequential reactions that build the fused ring system from commercially available pyridine (B92270) precursors.
The construction of complex Thiazolo[5,4-b]pyridine derivatives is frequently accomplished through multi-step synthetic pathways. nih.govnih.gov These strategies offer the flexibility to introduce a variety of substituents at specific positions on the heterocyclic core. A common approach begins with a substituted pyridine, which is sequentially modified to build the fused thiazole (B1198619) ring.
For instance, a seven-step synthesis has been developed starting from the commercially available 2,4-dichloro-3-nitropyridine (B57353). nih.gov This route involves a selective nucleophilic substitution, reduction of the nitro group, and a subsequent intramolecular cyclization to form the thiazolo[5,4-b]pyridine skeleton. nih.gov The resulting 2-aminothiazolo[5,4-b]pyridine (B1330656) derivative can then be further functionalized. nih.gov
Another effective multi-step strategy starts with 3-amino-5-bromo-2-chloropyridine (B1291305). nih.gov The synthesis proceeds through the formation of an aminothiazole, which is then protected before undergoing a Suzuki cross-coupling reaction. nih.gov Subsequent reduction of a nitro group on the coupled aryl ring leads to the key intermediate, which can be further elaborated. nih.gov These multi-step approaches, while sometimes lengthy, provide precise control over the final molecular architecture. nih.govnih.gov
| Step | Reactant(s) | Key Transformation | Product Type |
|---|---|---|---|
| 1 | 2,4-dichloro-3-nitropyridine, Morpholine | Selective nucleophilic aromatic substitution | 4-morpholinyl pyridine derivative |
| 2 | Product of Step 1, Sodium hydrosulfide | Thiolation (replacement of Cl with SH) | Pyridine-thiol derivative |
| 3 | Product of Step 2 | Reaction with cyanogen (B1215507) bromide | Thiocyanate (B1210189) intermediate |
| 4 | Product of Step 3, Iron powder, Acetic acid | Nitro group reduction and intramolecular cyclization | 7-morpholinothiazolo[5,4-b]pyridin-2-amine |
| 5 | Product of Step 4, CuBr₂, tert-butyl nitrite | Bromination (Sandmeyer-type reaction) | 2-bromo-thiazolo[5,4-b]pyridine derivative |
| 6 | Product of Step 5, Aryl boronic acids | Suzuki cross-coupling | 2-aryl-thiazolo[5,4-b]pyridine derivative |
Cyclocondensation reactions are a cornerstone in the synthesis of heterocyclic compounds, including the Thiazolo[5,4-b]pyridine system. These reactions typically involve the formation of the bicyclic structure in a single, efficient step from acyclic or monocyclic precursors.
A notable example is the one-step synthesis of 6-nitrothiazolo[5,4-b]pyridine (B1498155) derivatives from an appropriately substituted chloronitropyridine and a thioamide or thiourea. researchgate.net This method provides direct access to the fused ring system with various substituents at the 2-position, depending on the thioamide used. researchgate.net Intramolecular cyclocondensation is also a key step in many multi-step syntheses. For example, the reduction of a 3-nitro-2-thiocyanatopyridine derivative using iron powder in acetic acid leads to the in-situ formation of an amine, which immediately cyclizes onto the thiocyanate group to yield the 2-aminothiazolo[5,4-b]pyridine ring. nih.govresearchgate.net This tandem reduction-cyclization is an efficient method for constructing the thiazole portion of the final molecule. nih.gov
Advanced and Sustainable Synthetic Techniques
In response to the growing need for environmentally responsible chemical processes, advanced synthetic methodologies have been applied to the synthesis of Thiazolo[5,4-b]pyridines. These techniques aim to reduce waste, shorten reaction times, and utilize less hazardous materials. nih.govbepls.com
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. researchgate.neteurekaselect.com For the synthesis of thiazole-containing heterocycles, microwave assistance can dramatically reduce reaction times and increase product yields. bepls.comnih.gov The application of microwave heating has been shown to be effective in the synthesis of various thiazolo-fused pyridine systems. researchgate.netdmed.org.uaresearchgate.net For example, the Friedländer annulation, a reaction used to create pyridine rings, can be performed on a solid support under microwave irradiation to produce thiazolo[4,5-b]pyridine (B1357651) resins. researchgate.netnih.gov Similarly, the synthesis of thiazolo[4,5-b]pyridine-2-carbonitriles has been efficiently achieved using microwave assistance. dmed.org.ua The benefits of this technology, such as improved yields and significantly shorter reaction times, make it a highly attractive alternative to traditional heating protocols. nih.govrsc.org
| Compound Type | Method | Reaction Time | Yield (%) |
|---|---|---|---|
| Thiazolopyrimidine Derivative | Conventional | 3 hours | 55 |
| Microwave | 5 minutes | 82 | |
| Thiazolodipyrimidine Derivative | Conventional | 10 hours | 62 |
| Microwave | 10 minutes | 85 |
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. researchgate.netbohrium.com These approaches include the use of renewable starting materials, non-toxic catalysts, and environmentally benign solvents. nih.gov The goal is to develop synthetic routes that are not only efficient but also scalable, cost-effective, and safer. bepls.comresearchgate.net
The choice of solvent is a critical factor in green chemistry. Traditional volatile organic solvents are often replaced with greener alternatives like water, bio-based solvents, or ionic liquids. bohrium.commdpi.com
Application of Green Chemistry Principles in Thiazolo[5,4-b]pyridine Synthesis
Atom Economy and Reaction Efficiency Considerations
The synthesis of thiazolo[5,4-b]pyridine derivatives is increasingly guided by the principles of green chemistry, emphasizing atom economy and reaction efficiency. Researchers have developed protocols that are not only high-yielding but also minimize waste and operational complexity.
A significant approach towards efficiency is the use of multicomponent cascade reactions. nih.govrsc.org These reactions allow for the synthesis of highly substituted thiazolo[3,2-a]pyridine derivatives in a one-pot process, combining multiple starting materials in a single operation. nih.gov This methodology is noted for its high atom economy, straightforward purification of products, and excellent yields, often between 70% and 95%. nih.gov The advantages of such protocols include the use of available and economical starting materials and the avoidance of toxic solvents. rsc.org
| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate reaction rates. researchgate.net | Faster reaction times, potentially higher yields. researchgate.net |
Functionalization and Derivatization Strategies
The thiazolo[5,4-b]pyridine scaffold features multiple reactive sites, enabling a wide range of functionalization and derivatization strategies to produce diverse analogues. dmed.org.ua
Amination Reactions at the Thiazolo[5,4-b]pyridine Core
The introduction of an amino group at the 2-position of the thiazolo[5,4-b]pyridine core is a key synthetic transformation. One established method involves the reaction of a 3-amino-2-chloropyridine (B31603) derivative with an isothiocyanate. researchgate.net Another approach is the cyclization of N-(2-hydroxypyridino)-N'-phenylthiourea in the presence of acid, where the hydroxyl group acts as a leaving group upon nucleophilic attack by the sulfur atom. researchgate.net
A direct, one-step synthesis of 2-aminothiazolo[5,4-b]pyridines can be achieved by reacting a suitable chloronitropyridine with a thiourea. researchgate.net A foundational synthesis of the core scaffold itself involves the formation of an aminothiazole from 3-amino-5-bromo-2-chloropyridine and potassium thiocyanate, which yields 5-bromothiazolo[5,4-b]pyridin-2-amine (B1520208). nih.gov This intermediate is then available for further functionalization. nih.gov
Cross-Coupling Reactions (e.g., Suzuki Coupling) for Substituent Introduction
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for creating carbon-carbon bonds and introducing a wide array of substituents onto the thiazolo[5,4-b]pyridine scaffold. nih.govnih.gov This reaction typically couples an organohalide with an organoboron species, such as a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.org
In one example, a Boc-protected 5-bromothiazolo[5,4-b]pyridin-2-amine was successfully coupled with 2-methyl-5-nitrophenylboronic acid pinacol (B44631) ester. nih.gov The reaction, catalyzed by Pd(dppf)Cl₂, proceeded in a 70% yield, demonstrating the effectiveness of Suzuki coupling for introducing complex aryl groups at the 5-position of the pyridine ring. nih.gov The tolerance of the Suzuki reaction to a wide variety of functional groups makes it a highly versatile and practical method for synthesizing biaryl compounds and other substituted derivatives. wikipedia.orgnih.gov These reactions are often performed in solvent mixtures like 1,4-dioxane (B91453) and water. nih.gov
Table 2: Example of Suzuki Cross-Coupling Reaction
| Reactant 1 | Reactant 2 | Catalyst | Yield | Reference |
|---|
Nucleophilic and Electrophilic Functionalization of the Pyridine Ring
The pyridine ring within the thiazolo[5,4-b]pyridine system is amenable to both nucleophilic and electrophilic functionalization, depending on the existing substituents. The presence of electron-withdrawing groups, such as a nitro group, activates the pyridine ring towards nucleophilic attack. For instance, in the synthesis of related analogues, a 2,4-dichloro-3-nitropyridine starting material undergoes selective nucleophilic substitution at the 4-position with morpholine. nih.gov
Conversely, the pyridine nitrogen can undergo quaternization via alkylation reactions. thieme-connect.de The electrophilicity of related heteroaromatic systems like dinitrotetrazolo[1,5-a]pyridine has been studied, revealing a high susceptibility to attack by nucleophiles. rsc.org This suggests that the thiazolo[5,4-b]pyridine ring, particularly when substituted with electron-withdrawing groups, is a strong electrophile. Functionalization has been reported at both the 5-position and the 6-position of the thiazolo[5,4-b]pyridine scaffold to target specific biological sites. nih.gov
Side-Chain Modifications of the Methanamine Moiety
Once the Thiazolo[5,4-b]pyridin-2-ylmethanamine core is synthesized, the methanamine moiety serves as a versatile handle for further derivatization. Modifications to this side-chain are crucial for fine-tuning the molecule's properties. Common strategies include N-acylation and N-alkylation.
In analogous syntheses, an aniline (B41778) intermediate (an aminophenyl group attached to the thiazole ring) undergoes amide formation with various carboxylic acids. nih.gov This demonstrates how an amine group attached to the core can be readily acylated. Following the amide coupling, deprotection of a Boc group can yield the final products. nih.gov In other complex syntheses, side-chains are elaborated into hydrazide derivatives. nih.gov Research on related 2-aminopyridine (B139424) scaffolds has shown that modifications to the terminal amino side-chain, such as introducing cyclic amines or incorporating fluorine atoms, can significantly impact the molecule's properties. nih.gov These strategies, including varying linker lengths and rigidity between the core and the terminal amine, are directly applicable to the modification of the methanamine moiety on the thiazolo[5,4-b]pyridine scaffold. nih.gov
Spectroscopic and Advanced Structural Elucidation of Thiazolo 5,4 B Pyridin 2 Ylmethanamine Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of organic molecules, including the thiazolo[5,4-b]pyridine (B1319707) scaffold. nih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons (¹H) and carbon-13 (¹³C) atoms, which is crucial for deducing the molecular structure. nih.gov
The ¹H and ¹³C NMR spectra of thiazolo[5,4-b]pyridine analogues provide fundamental information about their molecular structure. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of each nucleus, while the coupling constants (J) in ¹H NMR reveal the connectivity of adjacent protons.
In a representative thiazolo[5,4-b]pyridine derivative, 2,5-di(4-pyridyl)thiazolo[5,4-d]thiazole, the aromatic protons on the pyridine (B92270) rings appear as doublets in the ¹H NMR spectrum, with chemical shifts around δ 8.78 ppm and δ 7.88 ppm. mdpi.com For other substituted thiazolo[5,4-b]pyridine derivatives, the chemical shifts of the pyridine and thiazole (B1198619) ring protons are also observed in the aromatic region, with their exact positions depending on the nature and position of the substituents. nih.gov
The ¹³C NMR spectra of these compounds show characteristic signals for the carbon atoms of the fused heterocyclic system and any substituents. For instance, in a series of synthesized thiazolo[5,4-b]pyridine derivatives, the carbon signals were assigned based on their chemical shifts and comparison with related structures. nih.gov
Table 1: Representative ¹H and ¹³C NMR Data for a Thiazolo[5,4-d]thiazole (B1587360) Analogue
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 2,5-di(4-pyridyl)thiazolo[5,4-d]thiazole | DMSO-d₆ | 8.78 (d, J = 6.12 Hz, 2H), 7.88 (d, J = 6.12 Hz, 2H) | Not specified | mdpi.com |
Note: Data for a closely related thiazolo[5,4-d]thiazole derivative is presented due to the limited availability of specific data for Thiazolo[5,4-b]pyridin-2-ylmethanamine.
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals in complex ¹H and ¹³C NMR spectra and for determining the complete molecular structure.
Correlation Spectroscopy (COSY): COSY experiments establish correlations between protons that are coupled to each other, typically through two or three bonds. This helps in identifying adjacent protons and tracing out spin systems within the molecule.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting different spin systems and for assigning quaternary carbons.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments reveal through-space correlations between protons that are in close proximity, regardless of whether they are bonded. This provides crucial information about the three-dimensional structure and stereochemistry of the molecule.
Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, is a known phenomenon in heterocyclic compounds containing N-H protons. bohrium.com NMR spectroscopy is a primary tool for studying these equilibria, as the chemical shifts and signal multiplicities can differ significantly between tautomers. researchgate.net
For pyrazole-containing heterocycles, for example, variable-temperature NMR studies have been used to determine the populations of different tautomers and the energy barriers for their interconversion. bohrium.com In the case of thiazolo[5,4-b]pyridine derivatives with an amino or amido group, the potential for amino-imino or lactam-lactim tautomerism exists. The position of the tautomeric equilibrium can be influenced by factors such as the solvent, temperature, and the nature of substituents. bohrium.comresearchgate.net A detailed NMR investigation would be required to determine the predominant tautomeric form of this compound in solution.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. sapub.org In the study of thiazolo[5,4-b]pyridine analogues, high-resolution mass spectrometry (HRMS) is often employed to confirm the elemental composition of the synthesized molecules. nih.gov
The electron impact mass spectrometry (EI-MS) of related pyrimidine-containing heterocycles shows that the fragmentation pathways are influenced by the stability of the heterocyclic rings. sapub.org Typically, the initial fragmentation involves the loss of side-chain functional groups, followed by the cleavage of the less stable rings. sapub.org For thiazolo[3,2-a]pyrimidines, the thiazole ring tends to fragment before the pyrimidine (B1678525) ring, indicating the greater stability of the latter. sapub.org The fragmentation pattern of this compound would be expected to show initial loss of the aminomethyl group or cleavage of the thiazole ring.
Table 2: Predicted Fragmentation Peaks for a Thiazolo[5,4-b]pyridine Analogue
| Adduct | m/z (Predicted) |
| [M+H]⁺ | 168.98888 |
| [M+Na]⁺ | 190.97082 |
| [M-H]⁻ | 166.97432 |
Note: The predicted m/z values are for the related compound nih.govsapub.orgthiazolo[5,4-b]pyridine-2-thiol.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.
For thiazolo[5,4-b]pyridine analogues, the IR spectra typically show characteristic absorption bands for the C=N, C=C, and C-S bonds within the heterocyclic core. In a study of novel thiazolo[5,4-b]pyridine derivatives, the IR spectrum showed absorption bands at 3155, 2965, 2865, 1524, 1356, 1215, 1117, 964, and 848 cm⁻¹, which are consistent with the proposed structures. nih.gov The presence of an amino group in this compound would be indicated by N-H stretching vibrations, typically in the range of 3300-3500 cm⁻¹.
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
While a crystal structure for this compound is not available in the searched literature, the crystal structure of a related compound, 2,5-di(4-pyridyl)thiazolo[5,4-d]thiazole, has been reported. mdpi.com The analysis of this structure revealed that the molecule is almost planar, with a small dihedral angle between the pyridine and thiazolo[5,4-d]thiazole moieties. mdpi.com Such studies on analogous compounds provide valuable insights into the expected solid-state conformation and packing of thiazolo[5,4-b]pyridine derivatives. The determination of the crystal structure of this compound would provide definitive proof of its molecular structure and allow for a detailed analysis of its intermolecular interactions in the solid state. mdpi.com
Elemental Analysis for Purity and Composition Verification
Elemental analysis is a fundamental technique in the characterization of novel chemical compounds, providing essential information on their elemental composition. This method is crucial for verifying the empirical formula of newly synthesized molecules, such as analogues of this compound. By precisely measuring the weight percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S), chemists can confirm the purity of a sample and corroborate that the synthesized compound has the expected atomic makeup. The close agreement between the experimentally determined (found) and theoretically calculated elemental percentages provides strong evidence for the successful synthesis of the target molecule.
In the synthesis and characterization of various thiazolo[4,5-b]pyridine (B1357651) derivatives, which are structural isomers of the thiazolo[5,4-b]pyridine system, elemental analysis has been routinely employed to confirm the proposed structures. lp.edu.uapensoft.net For instance, in the synthesis of novel 3H-thiazolo[4,5-b]pyridin-2-ones, the elemental analysis data for nitrogen and sulfur were found to be in close agreement with the calculated values, with a deviation of ±0.3%, confirming the successful synthesis of the target compounds. lp.edu.ua
Detailed Research Findings
Research on various derivatives of the thiazolo[4,5-b]pyridine core demonstrates the utility of elemental analysis. In one study, a series of 5,7-dimethyl-6-phenylazo-3H-thiazolo[4,5-b]pyridin-2-one analogues were synthesized, and their elemental compositions were verified. For example, the analysis of 3-[(3-Bromo-phenylamino)-methyl]-5,7-dimethyl-6-phenylazo-3Н-thiazolo[4,5-b]pyridin-2-one yielded nitrogen and sulfur percentages that closely matched the calculated values for the proposed chemical formula. lp.edu.ua
Similarly, another study focused on the synthesis of N-[5-(4-arylidene)-4-oxo-2-thioxo-thiazolydine-3-yl]-2-(5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetamides reported elemental analysis data that confirmed the successful creation of these complex molecules. The found percentages of carbon, hydrogen, and nitrogen were in excellent agreement with the calculated values, providing confidence in the assigned structures. pensoft.net
The following tables present representative elemental analysis data for some thiazolo[4,5-b]pyridine derivatives, illustrating the congruence between calculated and found values.
Table 1: Elemental Analysis Data for Thiazolo[4,5-b]pyridine Derivatives
| Compound | Molecular Formula | Element | Calculated (%) | Found (%) | Reference |
| 2-(5,7-Dimethyl-2-oxo-6-phenylazo-thiazolo[4,5-b]pyridin-3-yl)-N'-[(4-fluorophenyl)methylidene]-acetohydrazide | C₂₃H₁₉FN₆O₂S | N | 18.17 | 18.25 | lp.edu.ua |
| S | 6.93 | 6.96 | lp.edu.ua | ||
| 5,7-Dimethyl-6-phenylazo-3-[(2-fluoromethyl-phenylamino-methyl]-3Н-thiazolo[4,5-b]pyridin-2-one | C₂₂H₁₈F₃N₅OS | N | 15.31 | 15.25 | lp.edu.ua |
| S | 7.01 | 7.11 | lp.edu.ua | ||
| 2-(4-(1-(2-(4-(2-Arylhydrazono)-5-s-4,5-dihydrothiazol-2-yl)hydrazono)-ethyl)phenyl)isoindoline-1,3-dione | C₂₂H₂₃N₇O₃S | C | 56.76 | 56.88 | pensoft.net |
| H | 4.98 | 5.02 | pensoft.net | ||
| N | 21.06 | 21.25 | pensoft.net | ||
| (5-Phenyl lp.edu.uaactascientific.comresearchgate.netoxodiazole-2-ylsulfanyl)-N'-(5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetyl hydrazide acetic acid | C₂₀H₁₈N₆O₄S₂ | C | 51.05 | 51.15 | pensoft.net |
| H | 3.86 | 3.88 | pensoft.net | ||
| N | 17.86 | 17.98 | pensoft.net |
Computational and Theoretical Investigations of Thiazolo 5,4 B Pyridin 2 Ylmethanamine
Quantum Chemical Calculations for Electronic Structure and Conformation
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule, such as its three-dimensional structure, charge distribution, and orbital energies. These calculations offer a lens into the reactivity and stability of compounds like Thiazolo[5,4-b]pyridin-2-ylmethanamine.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and geometry of organic molecules. While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles of DFT can be applied to predict its properties.
DFT calculations would typically involve geometry optimization to determine the most stable conformation of the molecule. This process minimizes the energy of the molecule with respect to the positions of its atoms, providing key information on bond lengths, bond angles, and dihedral angles. For the broader class of thiazole (B1198619) and pyridine (B92270) derivatives, DFT has been employed to elucidate structural parameters and predict vibrational frequencies. google.com These studies often utilize basis sets like B3LYP/6-31G to achieve a balance between accuracy and computational cost. google.com The resulting optimized geometry is crucial for subsequent analyses, including molecular docking and molecular orbital calculations.
Molecular Orbital Analysis (Frontier Molecular Orbitals)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's kinetic stability. A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity.
For related heterocyclic compounds containing thiazole and pyridine rings, HOMO-LUMO analyses have been performed to assess their electronic properties. google.comresearchgate.net These studies reveal that the distribution of HOMO and LUMO densities can predict the sites most likely to be involved in electron donation and acceptance, respectively. For this compound, the HOMO is expected to be localized primarily on the electron-rich thiazole ring, while the LUMO may be distributed across the fused pyridine ring system. The energy of these orbitals and their gap would be indicative of its potential to interact with biological targets.
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule, typically a protein. These methods are instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
Ligand-Protein Interaction Profiling
Molecular docking studies on various derivatives of the thiazolo[5,4-b]pyridine (B1319707) scaffold have revealed their potential to interact with a range of protein kinases, which are crucial targets in cancer therapy. nih.govnih.gov These studies provide a profile of the types of interactions that this compound might form with similar protein targets.
Key interactions often observed include:
Hydrogen Bonding: The nitrogen atoms within the pyridine and thiazole rings, as well as the amine group of the methanamine substituent, are potential hydrogen bond donors and acceptors. These interactions with amino acid residues in the protein's binding site are critical for affinity and specificity. For instance, the 4-nitrogen of the thiazolo[5,4-b]pyridine core has been identified as a hinge-binding motif in inhibitors of PI3K kinase. nih.gov
Hydrophobic Interactions: The aromatic rings of the thiazolo[5,4-b]pyridine scaffold can engage in hydrophobic interactions with nonpolar residues of the protein, contributing to the stability of the ligand-protein complex.
Pi-Stacking: The planar aromatic system can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.
Prediction of Binding Modes with Macromolecular Targets
Molecular docking simulations predict the preferred orientation and conformation of a ligand when bound to a protein, known as the binding mode. For thiazolo[5,4-b]pyridine derivatives, docking studies have successfully predicted their binding modes within the ATP-binding site of various kinases. nih.gov
For example, in studies of c-KIT inhibitors, a molecular docking study revealed that a trifluoromethylphenyl group attached to the thiazolo[5,4-b]pyridine scaffold fits well into a hydrophobic binding pocket. nih.gov Similarly, in the context of phosphoinositide 3-kinase (PI3K) inhibitors, the thiazolo[5,4-b]pyridine scaffold has been shown to fit into the ATP binding pocket, forming key hydrogen bonds with hinge region residues. dmed.org.ua While these studies were not performed on this compound itself, they suggest that this compound would likely adopt a similar binding orientation, with the methanamine group potentially forming additional interactions that could influence its binding affinity and selectivity.
| Derivative Class | Protein Target | Key Interacting Residues (Predicted) | Predicted Interaction Types |
|---|---|---|---|
| Thiazolo[5,4-b]pyridines | c-KIT Kinase | Not Specified | Hydrophobic Interactions |
| Thiazolo[5,4-b]pyridines | PI3K Kinase | Val851, Tyr836, Asp810, Lys802 | Hydrogen Bonding, Water Bridge |
In Silico Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling and virtual screening are computational techniques that facilitate the discovery of new drug candidates from large compound libraries. A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target.
While no specific pharmacophore models have been published for this compound, studies on related heterocyclic systems provide a framework for how such a model could be developed. nih.gov A pharmacophore model for a kinase inhibitor based on the thiazolo[5,4-b]pyridine scaffold would likely include features such as:
Hydrogen bond acceptors (from the nitrogen atoms of the pyridine and thiazole rings).
A hydrogen bond donor (from the aminomethyl group).
An aromatic/hydrophobic region (from the fused ring system).
Predictive Modeling of ADMET (Absorption, Distribution, Metabolism, Excretion) Properties for Research Prioritization
In the early stages of drug discovery, the evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is critical for identifying candidates with the highest potential for success. Poor pharmacokinetic properties are a significant cause of late-stage failures in drug development. researchgate.net Computational, or in silico, ADMET modeling has become an indispensable tool, allowing for the rapid and cost-effective screening of large numbers of compounds to prioritize synthesis and biological testing. nih.gov This approach is particularly relevant for novel heterocyclic scaffolds like thiazolo[5,4-b]pyridine and its derivatives, which have shown promise as kinase inhibitors for various therapeutic targets. nih.govmdpi.comresearchgate.net
Predictive ADMET models use the chemical structure of a molecule to calculate various physicochemical and pharmacokinetic parameters. These models are built using vast datasets of experimentally determined properties and employ a range of computational techniques, including quantitative structure-activity relationship (QSAR) models, machine learning, and artificial intelligence. nih.gov For a compound such as this compound, these predictive tools can offer crucial insights into its potential drug-likeness and guide further optimization efforts.
Detailed research findings on the specific ADMET profile of this compound are not extensively available in published literature. However, a standard computational assessment would typically evaluate a range of parameters to build a comprehensive profile. These parameters help researchers to anticipate a compound's behavior in vivo.
Key ADMET parameters that are routinely predicted include:
Absorption: This is often predicted by evaluating properties like aqueous solubility, cell permeability (e.g., using Caco-2 cell models), and P-glycoprotein (P-gp) substrate or inhibitor potential. nih.gov Lipophilicity, commonly expressed as logP, is a fundamental descriptor that influences both solubility and permeability. nih.gov
Distribution: Predictions of plasma protein binding and blood-brain barrier (BBB) penetration are vital. High plasma protein binding can limit the amount of free drug available to act on its target, while BBB penetration is crucial for drugs targeting the central nervous system. researchgate.net
Metabolism: In silico models can predict the likelihood of a compound being a substrate or inhibitor of major cytochrome P450 (CYP450) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). Predicting metabolic stability and identifying potential sites of metabolism on the molecule can guide structural modifications to improve its half-life.
Excretion: While less commonly predicted with high accuracy by in silico methods alone, parameters related to renal clearance can sometimes be estimated. nih.gov
The table below provides an illustrative example of a predictive ADMET profile for a hypothetical thiazolo[5,4-b]pyridine derivative, showcasing the types of data generated to aid in research prioritization.
| ADMET Parameter | Predicted Value | Interpretation |
|---|---|---|
| Absorption | ||
| Aqueous Solubility (logS) | -3.5 | Moderate |
| Caco-2 Permeability (nm/sec) | > 20 | High |
| Human Intestinal Absorption (%) | > 90% | High |
| P-gp Substrate | No | Low Efflux Potential |
| Distribution | ||
| Plasma Protein Binding (%) | < 90% | High Free Fraction |
| Blood-Brain Barrier (BBB) Penetration | Low | Low CNS Side-Effect Risk |
| Metabolism | ||
| CYP2D6 Inhibitor | No | Low Drug-Drug Interaction Risk |
| CYP3A4 Inhibitor | No | Low Drug-Drug Interaction Risk |
| Metabolic Stability (Liver Microsomes) | Moderate | Acceptable Half-Life Expected |
By generating such profiles for a series of compounds, including this compound and its analogues, researchers can rank them based on their predicted pharmacokinetic properties. This data-driven approach allows for the selection of the most promising candidates for synthesis and subsequent in vitro and in vivo testing, thereby optimizing resources and accelerating the journey towards a viable drug candidate. researchgate.net
Reactivity and Chemical Transformations of the Thiazolo 5,4 B Pyridin 2 Ylmethanamine Scaffold
Reactions at the Amine Functionality
The primary amine of the 2-methanamine group is a key site for nucleophilic reactions, allowing for the straightforward introduction of a variety of substituents. Common transformations include acylation, sulfonylation, and alkylation, which are pivotal for modifying the compound's properties.
Acylation and Carbamate Formation: The amino group readily reacts with acylating agents. For instance, in the synthesis of derivatives targeting kinases, the amino group on a related thiazolo[5,4-b]pyridine (B1319707) scaffold is protected using di-tert-butyl dicarbonate (B1257347) (Boc)₂O, forming a tert-butoxycarbonyl (Boc) carbamate. nih.gov This standard protection strategy highlights the amine's nucleophilicity.
Sulfonylation: The amine can be converted into a sulfonamide, a functional group known to be important for the biological activity of many kinase inhibitors. nih.gov This is typically achieved by reacting the amine with a sulfonyl chloride in the presence of a base. For example, various aryl and heteroaryl sulfonamides have been prepared from related amino-substituted thiazolo[5,4-b]pyridines to explore structure-activity relationships (SAR). nih.gov
| Reaction Type | Reagents | Functional Group Formed | Significance |
| Acylation (Carbamate) | Di-tert-butyl dicarbonate ((Boc)₂O) | Boc-protected amine | Protection of the amine for further synthesis nih.gov |
| Sulfonylation | Aryl/Heteroaryl sulfonyl chlorides | Sulfonamide | Introduction of key H-bonding moieties for biological activity nih.gov |
Reactions at the Thiazole (B1198619) Ring System
The thiazole ring, while generally less reactive than the pyridine (B92270) moiety towards certain transformations, can still undergo specific modifications. The 2-position is the most common site for derivatization, often established during the synthesis of the ring system itself. However, reactions on the pre-formed scaffold are also documented.
Halogenation: The thiazolo[5,4-b]pyridine core can be halogenated to introduce a handle for subsequent cross-coupling reactions. A copper bromide-mediated bromination has been used to effectively install a bromine atom onto the scaffold at room temperature. nih.gov
Cross-Coupling Reactions: The halogenated thiazolo[5,4-b]pyridine derivatives are valuable intermediates for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This reaction allows for the formation of carbon-carbon bonds, connecting aryl or heteroaryl boronic acids or their esters to the heterocyclic core. nih.govnih.gov This method has been employed to synthesize a series of 2-pyridyl substituted analogues. nih.gov
| Reaction | Position | Reagents | Product | Reference |
| Bromination | Thiazole Ring | Copper Bromide | Bromo-thiazolo[5,4-b]pyridine | nih.gov |
| Suzuki Coupling | Thiazole Ring | Aryl borates, Pd(dppf)Cl₂ | Aryl-substituted thiazolo[5,4-b]pyridine | nih.govnih.gov |
Reactions at the Pyridine Moiety
The pyridine ring within the fused system is electron-deficient and susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups or through N-oxidation. Functionalization at various positions of the pyridine ring is a key strategy for developing novel derivatives. nih.gov
Nucleophilic Aromatic Substitution (SNAr): Chloro and nitro substituents on the pyridine ring are readily displaced by nucleophiles. This reactivity is often exploited in the foundational synthesis of the fused ring system itself. For example, 2-chloro-3-nitropyridines react with thioamides in a one-step process to form the thiazolo[5,4-b]pyridine skeleton. researchgate.net Similarly, SNAr reactions on substituted isothiazolo[4,5-b]pyridines (isomers of the title compound) with various N-nucleophiles have been demonstrated. rsc.org
Functionalization at the 5- and 6-Positions: The 5- and 6-positions of the thiazolo[5,4-b]pyridine scaffold have been specifically targeted for modification to develop kinase inhibitors. nih.gov This involves multi-step synthetic sequences that build functionality onto the pyridine part of the molecule, often starting from a pre-functionalized pyridine raw material. nih.gov
Synthesis of Fused Heterocyclic Systems Incorporating the Thiazolo[5,4-b]pyridine Unit
The thiazolo[5,4-b]pyridine scaffold can serve as a building block for constructing more complex, multi-ring heterocyclic systems. These reactions expand the structural diversity and potential applications of the core motif.
One prominent method is through cycloaddition reactions. A selective [4+2] cycloaddition (Diels-Alder reaction) between thiazolo-2-pyridones and arynes has been developed. nih.gov This protocol provides rapid access to highly functionalized and structurally complex thiazolo-fused bridged isoquinolones, demonstrating the utility of the pyridone tautomer of the scaffold in creating three-dimensional ring systems. nih.gov
Additionally, the reaction of 2,6-diaminopyridine (B39239) with benzaldehydes and elemental sulfur can lead to the formation of dithiazolo[4,5-b:5',4'-e]pyridine, a system where two thiazole rings are fused to the central pyridine ring. dmed.org.ua
| Reaction Type | Reactants | Resulting Fused System | Significance |
| [4+2] Cycloaddition | Thiazolo-2-pyridone, Aryne | Thiazolo-fused bridged isoquinolone | Access to complex, sp³-rich 3D scaffolds nih.gov |
| Annulation | 2,6-Diaminopyridine, Aldehyde, Sulfur | Dithiazolo[4,5-b:5',4'-e]pyridine | Creation of extended fused aromatic systems dmed.org.ua |
Complexation Chemistry with Metal Ions
The nitrogen atoms of both the pyridine and thiazole rings, along with the exocyclic amine, are potential donor sites for coordination with metal ions. Pyridine-thiazole derivatives are known to form stable complexes with a variety of transition metals. researchgate.net
While specific studies on the complexation of Thiazolo[5,4-b]pyridin-2-ylmethanamine were not found, the general class of pyridine-thiazole ligands has been shown to coordinate with metals like Zinc (Zn(II)) and Cadmium (Cd(II)). researchgate.net For instance, the ligand 4-(pyridin-4-yl)-2-(2-(pyridin-2-ylmethylene)hydrazinyl)thiazole forms complexes where it coordinates to the metal center. researchgate.net Similarly, aminopyridine-based ligands form well-defined complexes with Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺. ekb.eg The thiazole nitrogen and the pyridine nitrogen are common coordination points, and the aminomethyl group could also participate in chelation, potentially leading to bidentate or tridentate ligands. researchgate.netambeed.com The formation of such metal complexes can influence the electronic properties and biological activity of the parent ligand.
Structure Activity Relationship Sar Studies of Thiazolo 5,4 B Pyridin 2 Ylmethanamine Derivatives
Systematic Structural Modifications and Their Impact on Biological Potency
Systematic structural modifications of the thiazolo[5,4-b]pyridine (B1319707) scaffold have been instrumental in developing potent inhibitors for various biological targets, particularly kinases like c-KIT and phosphoinositide 3-kinase (PI3K). nih.govnih.gov
In the pursuit of novel c-KIT inhibitors, a series of 31 thiazolo[5,4-b]pyridine derivatives were synthesized and evaluated. nih.govresearchgate.net The initial exploration focused on the R1 group of the scaffold. Among various five- and six-membered aromatic rings, only the 3-(trifluoromethyl)phenyl group (in compound 6h ) demonstrated moderate enzymatic inhibitory activity against c-KIT. nih.gov Further modifications led to the identification of compound 6r , which exhibited significantly higher enzymatic and anti-proliferative activities compared to the established inhibitor imatinib (B729). nih.gov Notably, 6r showed potent activity against a c-KIT double mutant (V560G/D816V) that is resistant to imatinib. nih.gov The anti-proliferative activities of several derivatives against GIST-T1 and HMC1.2 cancer cell lines underscored the importance of specific substitutions, with compounds 6r , 6s , and 7c showing strong suppression of cancer cell proliferation. nih.gov
For PI3K inhibitors, a series of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues were developed. nih.gov The lead compound, 19a , which combines a methoxypyridine and a morpholinyl thiazolo[5,4-b]pyridine, displayed potent PI3Kα inhibitory activity with an IC50 of 3.6 nM. nih.gov Subsequent modifications highlighted the critical role of the sulfonamide group. For instance, replacing the 2,4-difluorophenyl sulfonamide with a 2-chloro-4-fluorophenyl sulfonamide (19b ) or a 5-chlorothiophene-2-sulfonamide (B1586055) (19c ) maintained high inhibitory activity. nih.gov However, substituting the aryl group with a methyl group (19d ) led to a more than 10-fold decrease in potency, demonstrating the importance of an electron-deficient aryl group for this particular target. nih.gov
Table 1: Impact of Structural Modifications on c-KIT Inhibition Data sourced from Nam et al., 2023 nih.govresearchgate.net
| Compound | Modification Highlight | c-KIT IC50 (µM) | Anti-proliferative GI50 on HMC1.2 (µM) |
|---|---|---|---|
| Imatinib (Reference) | - | 0.27 | 27.10 |
| Sunitinib (Reference) | - | 0.14 | 2.53 |
| 6h | 3-(Trifluoromethyl)phenyl at R1 | 9.87 | >30 |
| 6r | Optimized substitutions | 4.77 (V560G/D816V mutant) | 1.15 |
| 6s | Optimized substitutions | - | Potent Activity |
| 7c | Optimized substitutions | - | Potent Activity |
Elucidation of Key Pharmacophoric Features of the Thiazolo[5,4-b]pyridine Scaffold
The thiazolo[5,4-b]pyridine scaffold serves as a versatile backbone for designing kinase inhibitors, with different parts of the molecule contributing to target binding. nih.govnih.gov The binding mode can vary depending on the target kinase. nih.gov
For PI3K inhibitors, molecular docking studies of compound 19a revealed several key interactions. nih.gov The 2-pyridyl thiazolo[5,4-b]pyridine core fits into the ATP binding pocket of the PI3Kα kinase. nih.gov A crucial hydrogen bond is formed between the scaffold and the Val851 residue in the hinge region. nih.gov Additionally, a water bridge connects the scaffold to Tyr836 and Asp810. nih.gov Another critical hydrogen bond interaction occurs between the sulfonamide group and Lys802, highlighting the importance of this functional group for potent inhibition. nih.gov
In the context of other kinases, the nitrogen atoms of the pyridine (B92270) ring play a significant role. The 4-nitrogen of the thiazolo[5,4-b]pyridine acts as a hinge-binding motif for PI3K kinase inhibitors. nih.gov For ITK kinase, the 1-nitrogen and the 2-amino group of the scaffold form hydrogen bonding contacts with the hinge region. nih.gov These distinct binding modes underscore the adaptability of the thiazolo[5,4-b]pyridine scaffold as a pharmacophore. nih.gov
Influence of Substituents on Selectivity and Efficacy in Target Modulation
The nature and position of substituents on the thiazolo[5,4-b]pyridine ring system have a profound impact on both the selectivity and efficacy of the resulting compounds. nih.govnih.gov
In the development of PI3K inhibitors, the pyridyl group attached to the thiazolo[5,4-b]pyridine core was found to be a necessary component for enzymatic potency. nih.gov When the pyridyl moiety was replaced with a phenyl group, there was a significant drop in PI3Kα inhibitory activity, with the IC50 value increasing to 501 nM. nih.gov The sulfonamide functionality was also identified as a key structural unit affecting activity. nih.gov An electron-deficient aryl group on the sulfonamide, such as a 2,4-difluorophenyl group, leads to a more acidic sulfonamide NH proton, which can form a stronger charged interaction with Lys802 in PI3Kα, thereby enhancing potency. nih.gov
Regarding selectivity, compound 19a demonstrated potent inhibition of PI3Kα, PI3Kγ, and PI3Kδ with nanomolar IC50 values. nih.gov However, its inhibitory activity against PI3Kβ was approximately 10-fold lower, indicating a degree of isoform selectivity. nih.gov
For c-KIT inhibitors, functionalization at the 6-position of the thiazolo[5,4-b]pyridine scaffold was a novel approach that led to the identification of potent inhibitors. nih.gov Molecular docking studies suggested that a 3-trifluoromethyl group fits well into a hydrophobic binding pocket, contributing to the inhibitory activity of compounds like 6h . nih.gov The derivative 6r not only showed high potency but also a reasonable kinase selectivity profile. nih.gov
Table 2: Influence of Substituents on PI3Kα Inhibition Data sourced from Li et al., 2020 nih.gov
| Compound | Key Substituent | PI3Kα IC50 (nM) |
|---|---|---|
| 19a | 2,4-difluorophenyl sulfonamide | 3.6 |
| 19b | 2-chloro-4-fluorophenyl sulfonamide | 4.6 |
| 19c | 5-chlorothiophene-2-sulfonamide | 8.0 |
| 19d | methyl sulfonamide | 53 |
| - | Replacement of pyridyl with phenyl | 501 |
SAR Mapping and Design Principles for Targeted Modulators
The collective findings from SAR studies provide a map for the rational design of new and improved modulators based on the thiazolo[5,4-b]pyridine scaffold.
For PI3K inhibitors, the design principle involves the pharmacophore splicing of a methoxy (B1213986) pyridine and a morpholinyl heterocyclic inhibitor onto the thiazolo[5,4-b]pyridine core. nih.gov Key design considerations include:
The 2-pyridyl thiazolo[5,4-b]pyridine scaffold: This core structure is essential for fitting into the ATP binding pocket and forming a hydrogen bond with Val851. nih.gov
A sulfonamide group: This group is crucial for interacting with Lys802. The potency can be fine-tuned by modifying the aryl substituent on the sulfonamide, with electron-withdrawing groups being favorable. nih.gov
For c-KIT inhibitors, the SAR mapping highlights the following:
Functionalization at the 6-position: This position is a key site for introducing substituents that can enhance inhibitory activity. nih.gov
Hydrophobic substitutions: The presence of groups like the 3-(trifluoromethyl)phenyl at the R1 position can lead to favorable interactions within a hydrophobic pocket of the target kinase. nih.gov
Biological Evaluation of Thiazolo 5,4 B Pyridin 2 Ylmethanamine Analogues in Preclinical Research Models
Enzyme Inhibition Studies
The inhibitory activity of thiazolo[5,4-b]pyridine (B1319707) analogues has been assessed against several key enzyme families implicated in disease, most notably protein kinases.
IKK2 (IκB Kinase 2)
Research into inhibitors of IKK2, a crucial kinase in the NF-κB signaling pathway, has led to the investigation of related tricyclic systems. A study on imidazo[4,5-d]thiazolo[5,4-b]pyridine based compounds described the synthesis and structure-activity relationships (SAR) of these molecules as IKK2 inhibitors. nih.gov One potent compound from this series, designated as compound 9, was found to be an effective inhibitor and demonstrated oral efficacy in a murine preclinical model of rheumatoid arthritis. nih.gov
Lysyl-tRNA Synthetase (KRS)
Lysyl-tRNA Synthetase has recently emerged as a target for cancer metastasis due to its non-canonical roles in promoting cell migration. In this context, novel thiazolo[5,4-b]pyridine derivatives have been identified as potent migrastatic agents. One of the most effective compounds, SL-1910 (a N,N-dialkylthiazolo[5,4-b]pyridin-2-amine), exhibited highly potent inhibition of cell migration with an EC50 value of 81 nM in mutant KRS-overexpressed MDA-MB-231 cells. nih.gov This potency was significantly superior to previously reported KRS inhibitors. nih.gov The discovery of these mechanistically unique inhibitors targeting KRS highlights the potential of the thiazolo[5,4-b]pyridine scaffold in developing treatments for cancer metastasis. nih.gov
EGFR-TK (Epidermal Growth Factor Receptor-Tyrosine Kinase)
In the field of oncology, particularly for non-small cell lung cancer (NSCLC), thiazolo[5,4-b]pyridine analogues have been designed as potent and selective inhibitors of EGFR-TK, including against resistance mutations. A novel series of these derivatives showed significant anticancer activity in preclinical studies. mdpi.com The lead compound, 10k (N-(3-(6-(2-aminopyrimidin-5-yl)thiazolo[5,4-b]pyridin-2-yl)-2-methylphenyl)-2,5-difluorobenzenesulfonamide), was particularly noteworthy. It displayed remarkable potency against various cancer cell lines, with IC50 values comparable to the clinical drug Osimertinib. mdpi.com Mechanistic studies confirmed that compound 10k functions as an inhibitor of EGFR-TK autophosphorylation. mdpi.com
c-KIT
The c-KIT receptor tyrosine kinase is a key target in gastrointestinal stromal tumors (GIST). Thiazolo[5,4-b]pyridine derivatives have been developed to overcome the resistance observed with existing inhibitors like imatinib (B729). nih.govnih.gov Structure-activity relationship (SAR) studies identified derivative 6r as a potent c-KIT inhibitor. nih.govnih.gov Compound 6r strongly inhibits a c-KIT V560G/D816V double mutant, which is resistant to imatinib. nih.govnih.gov It demonstrated superior enzymatic inhibitory activity compared to imatinib and was comparable to sunitinib. nih.gov Kinase panel profiling revealed that compound 6r possesses reasonable selectivity. nih.govnih.gov
Table 1: c-KIT Kinase Inhibition by Thiazolo[5,4-b]pyridine Analogues
| Compound | Target | IC50 (µM) | Reference Compound | IC50 (µM) |
| 6r | c-KIT | - | Imatinib | 0.27 |
| 6r | c-KIT V560G/D816V | 4.77 | Sunitinib | 0.14 |
| 6h | c-KIT | 9.87 |
Data sourced from multiple studies. nih.govnih.gov
CDK4/6 (Cyclin-Dependent Kinase 4/6)
Pyridopyrimidines, a related class of heterocyclic compounds, have shown promise as anticancer agents through the inhibition of CDK4/6. nih.gov Researchers have designed and synthesized a series of substituted thiazolo-pyridopyrimidines for this purpose. nih.gov Computational docking studies identified compounds 4a, 4c, 4d, and 4g as having strong potential interactions. nih.gov Subsequent in vitro testing for cytotoxic effects against breast cancer cell lines revealed that compounds 4c and 4a were the most promising candidates based on their IC50 values. nih.gov
Table 2: CDK4/6-Related Cytotoxicity of Thiazolo-pyridopyrimidine Analogues
| Compound | Cell Line | IC50 (µM) |
| 4a | MCF-7 | 10.46 |
| MDAMB-231 | 14.24 | |
| 4c | MCF-7 | 9.88 |
| MDAMB-231 | 11.42 |
Data from a study on Thiazolo-pyridopyrimidines. nih.gov
While direct studies on Thiazolo[5,4-b]pyridin-2-ylmethanamine analogues as adenosine (B11128) receptor modulators are limited in the reviewed literature, extensive research has been conducted on the closely related thiazolo[5,4-d]pyrimidine (B3050601) scaffold. These compounds have been identified as potent dual antagonists or inverse agonists for the human A1 and A2A adenosine receptors. nih.govnih.gov
Several derivatives with a 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine structure exhibit nanomolar and even subnanomolar binding affinities for both the hA1 and hA2A receptors. nih.gov For instance, compound 18 , the 2-(2-fluorobenzyl)-5-(furan-2yl)-thiazolo[5,4-d]pyrimidin-7-amine derivative, showed high affinity with Ki values of 1.9 nM for hA1 and 0.06 nM for hA2A. nih.gov Another compound, 3 , which bears a 5-((2-methoxyphenyl) methylamino) group, also displayed high affinity and potent antagonist/inverse agonist activity at both receptor subtypes. nih.gov
Table 3: Adenosine Receptor Affinity of Thiazolo[5,4-d]pyrimidine Analogues
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) |
| 3 | hA1 | 10.2 | 13.4 |
| hA2A | 4.72 | 5.34 | |
| 18 | hA1 | 1.9 | Not Reported |
| hA2A | 0.06 | Not Reported |
Data sourced from studies on the thiazolo[5,4-d]pyrimidine scaffold. nih.govnih.gov
Similar to adenosine receptor modulation, the available research on chemokine receptor antagonism focuses on related heterocyclic systems rather than directly on this compound analogues. Specifically, a series of substituted thiazolo[4,5-d]pyrimidines were prepared and evaluated as part of a lead optimization program to identify small molecule antagonists of the human CXCR2 receptor. nih.gov Furthermore, studies on pyrido[3,4-d]pyrimidines as CXCR2 antagonists have noted key differences in the structure-activity relationship compared to the thiazolo[4,5-d]pyrimidine (B1250722) series, indicating that the core scaffold is crucial for activity. nih.gov For example, an amino group on the thiazolo moiety of thiazolo[4,5-d]pyrimidine yields potent CXCR2 antagonists, whereas the same substitution on the pyrido[3,4-d]pyrimidine (B3350098) scaffold leads to a complete loss of activity. nih.gov
Cell-Based Assays for Efficacy Profiling
Beyond enzyme inhibition, the therapeutic potential of thiazolo[5,4-b]pyridine analogues has been profiled using various cell-based assays to determine their effects on cancer cell proliferation and migration.
Derivatives of the thiazolo[5,4-b]pyridine scaffold have demonstrated significant antiproliferative activity against a range of cancer cell lines. mdpi.comnih.gov In studies targeting c-KIT, analogues showed potent activity against c-KIT-dependent cancer cells, such as GIST-T1 (gastrointestinal stromal tumor) and HMC1.2 (human mast cell line). nih.govnih.gov The antiproliferative activities of compounds 6r, 6s, 7c, and 7h against GIST-T1 cells were found to be comparable or slightly better than imatinib. nih.gov Notably, compound 6r showed significantly higher antiproliferative activity on HMC1.2 cells, which harbor imatinib-resistant c-KIT mutations, than imatinib itself. nih.gov
In the context of EGFR-TK inhibition, thiazolo[5,4-b]pyridine derivatives exhibited potent anticancer effects against non-small cell lung cancer lines. Compound 10k was highly active against HCC827, NCI-H1975, and A-549 cancer cells. mdpi.com Importantly, the most potent derivatives from this series showed selective cytotoxicity towards cancer cells while having no toxic effects on the normal BEAS-2B cell line at concentrations exceeding 35 µM. mdpi.com
Table 4: Antiproliferative Activity of Thiazolo[5,4-b]pyridine Analogues
| Compound | Cell Line | Target Pathway | Activity (GI50/IC50, µM) |
| Imatinib | GIST-T1 | c-KIT | 0.02 |
| HMC1.2 | c-KIT | 27.10 | |
| 6r | GIST-T1 | c-KIT | <0.01 |
| HMC1.2 | c-KIT | 1.15 | |
| 10k | HCC827 | EGFR-TK | 0.010 |
| NCI-H1975 | EGFR-TK | 0.08 | |
| A-549 | EGFR-TK | 0.82 | |
| Osimertinib | HCC827 | EGFR-TK | 0.012 |
| NCI-H1975 | EGFR-TK | 0.09 | |
| A-549 | EGFR-TK | 0.94 |
Data sourced from multiple studies. mdpi.comnih.gov
The ability of thiazolo[5,4-b]pyridine analogues to inhibit cellular migration, a key process in cancer metastasis, has been demonstrated in preclinical models. As mentioned, the KRS inhibitor SL-1910 showed highly potent migration inhibition with an EC50 of 81 nM against mutant KRS-overexpressed MDA-MB-231 cells. nih.gov
Furthermore, the potent c-KIT inhibitor, compound 6r , was also shown to block the migration and invasion of GIST-T1 cancer cells. nih.gov This dual action of inhibiting both proliferation and migration makes these compounds particularly promising candidates for further development as anticancer agents.
Modulation of Specific Cellular Pathways (e.g., NF-κB, Autophosphorylation)
Analogues of this compound have been investigated for their ability to modulate critical cellular signaling pathways implicated in various diseases. Research has demonstrated that derivatives of the core thiazolo[5,4-b]pyridine scaffold can interfere with signaling cascades, primarily through the inhibition of protein kinases, including those involved in autophosphorylation and the NF-κB pathway.
One area of significant findings is the inhibition of receptor tyrosine kinase autophosphorylation. A novel series of substituted thiazolo[5,4-b]pyridine analogues were designed as inhibitors of the Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK). Mechanistic studies revealed that a lead compound from this series, 10k , functions as an inhibitor of EGFR-TK autophosphorylation within HCC827 lung cancer cells. nih.gov Similarly, another derivative, 6r , was found to block the downstream signaling of the c-KIT receptor tyrosine kinase, which is crucial for the proliferation of certain cancer cells. nih.gov This blockade of downstream signaling pathways is a key mechanism of its anti-proliferative effects.
The thiazolo[5,4-b]pyridine scaffold has also been integral to the development of inhibitors targeting the Phosphoinositide 3-kinase (PI3K) signaling pathway. researchgate.netscbt.com The PI3K pathway is fundamental for cell growth, proliferation, and survival. researchgate.net A representative compound, 19a , demonstrated potent, nanomolar inhibitory activity against PI3Kα, PI3Kγ, and PI3Kδ isoforms. scbt.com Molecular docking studies suggest that this inhibition is achieved by the thiazolo[5,4-b]pyridine core fitting into the ATP binding pocket of the PI3Kα kinase. scbt.com
Furthermore, a closely related tricyclic scaffold, imidazo[4,5-d]thiazolo[5,4-b]pyridine, has been used to develop inhibitors of IκB kinase 2 (IKK2). nih.gov IKK2 is a central kinase in the canonical NF-κB signaling pathway, which regulates inflammation, immune responses, and cell survival. nih.gov Inhibition of IKK2 by these compounds effectively modulates the NF-κB pathway, demonstrating the potential of the broader thiazolo[5,4-b]pyridine chemical space to influence this critical inflammatory pathway. nih.gov
In Vivo Efficacy Studies in Mechanistic Disease Models (Preclinical)
Models of Inflammatory Disorders (e.g., Rheumatoid Arthritis)
The therapeutic potential of modulating the NF-κB pathway with thiazolo[5,4-b]pyridine-based compounds has been tested in preclinical models of inflammatory disease. Researchers developed a series of imidazo[4,5-d]thiazolo[5,4-b]pyridine based molecules as inhibitors of IKK2. nih.gov One of these inhibitors, Compound 9 , was evaluated for its efficacy in a murine model of rheumatoid arthritis. The study found that this compound was orally efficacious, demonstrating the potential of this chemical scaffold to treat inflammatory conditions like rheumatoid arthritis in a whole-animal system. nih.gov
Models of Neurological Conditions (e.g., Psychosis, Antidepressant Potential)
Based on a review of the available scientific literature, there are no readily available preclinical data evaluating the efficacy of this compound analogues in animal models of psychosis or for assessing antidepressant potential. Research on this specific scaffold has been predominantly focused on oncology and inflammatory targets.
Studies in Cancer Metastasis Models
The spread of cancer, or metastasis, is a major cause of mortality and a key focus of drug development. The thiazolo[5,4-b]pyridine scaffold has yielded compounds that can inhibit cancer cell migration, a critical step in the metastatic process.
A study identified a novel series of potent migrastatic (migration-inhibiting) N,N-dialkylthiazolo[5,4-b]pyridin-2-amines. The lead compound, SL-1910 , exhibited highly potent inhibition of cancer cell migration and was evaluated in an in vivo metastasis assay. This demonstrates the potential of this class of compounds to function as anti-metastatic agents. The target of SL-1910 was identified as Lysyl-tRNA Synthetase (KRS), a novel target for anti-metastatic therapy.
In addition to direct in vivo metastasis models, related in vitro studies support this potential. The c-KIT inhibitor 6r and its analogues (6s, 7c ) were shown to significantly inhibit the migration and invasion of GIST-T1 cancer cells in wound-healing and transwell invasion assays, respectively. While these are cell-based assays, they model key steps of the metastatic cascade and reinforce the scaffold's potential in this therapeutic area.
Target Identification and Validation of Biological Mechanisms
Identifying the specific molecular target of a compound and validating its mechanism of action are fundamental to modern drug discovery. For the thiazolo[5,4-b]pyridine scaffold, several distinct biological targets have been identified and validated through a variety of scientific methods. This scaffold has proven to be a versatile "hinge-binding" motif for a range of protein kinases.
Lysyl-tRNA Synthetase (KRS): A novel, non-canonical role for KRS in promoting cell migration has made it an attractive target for anti-metastatic drugs. The thiazolo[5,4-b]pyridine derivative SL-1910 was identified as a potent inhibitor of KRS, and its mechanism was validated through its potent inhibition of cell migration in cancer cells overexpressing the target.
Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK): Derivative 10k was identified as a potent inhibitor of EGFR-TK. nih.gov Its mechanism was validated through cellular assays showing inhibition of EGFR-TK autophosphorylation in HCC827 cells and molecular docking simulations which revealed key interactions with the kinase hinge region, including with the Cys797 residue. nih.gov
c-KIT: Derivative 6r was identified as a potent inhibitor of the c-KIT receptor tyrosine kinase, including imatinib-resistant mutants. nih.gov Target engagement was validated through enzymatic assays, anti-proliferative studies in c-KIT-dependent cell lines, and kinase selectivity profiling, which showed reasonable selectivity for c-KIT over other kinases. The mechanism was further validated by demonstrating the blockade of c-KIT downstream signaling pathways. nih.gov
IκB Kinase 2 (IKK2): An imidazo[4,5-d]thiazolo[5,4-b]pyridine, Compound 9 , was identified as an inhibitor of IKK2. The biological mechanism was validated by its ability to inhibit the production of inflammatory cytokines in synovial fibroblasts and its oral efficacy in a preclinical mouse model of rheumatoid arthritis, a disease driven by NF-κB activation. nih.gov
Phosphoinositide 3-Kinase (PI3K): Derivative 19a was identified as a potent, nanomolar inhibitor of PI3K isoforms (α, γ, δ). researchgate.netscbt.com The target was validated through enzymatic assays, and the binding mechanism was elucidated through molecular docking studies, which showed hydrogen bond interactions with key residues like Val851 and Lys802 in the ATP-binding site of PI3Kα. researchgate.netscbt.com
Table 3: Summary of Identified Biological Targets for Thiazolo[5,4-b]pyridine Analogues
| Biological Target | Lead Analogue(s) | Validation Method(s) | Reference(s) |
|---|---|---|---|
| Lysyl-tRNA Synthetase (KRS) | SL-1910 | Cell migration assays, in vivo metastasis model | |
| EGFR-TK | 10k | Cellular autophosphorylation assay, molecular docking | nih.gov |
| c-KIT | 6r | Enzymatic assays, cell proliferation assays, kinase panel profiling, downstream signaling analysis | nih.gov |
| IKK2 (NF-κB Pathway) | Compound 9 | Cell-based cytokine production assay, in vivo rheumatoid arthritis model | nih.gov |
| PI3K | 19a | Enzymatic assays, molecular docking | researchgate.netscbt.com |
Applications in Medicinal Chemistry and Early Drug Discovery
Rational Design of Novel Therapeutic Candidates
The rational design of therapeutic candidates based on the thiazolo[5,4-b]pyridine (B1319707) scaffold is a cornerstone of modern drug discovery. This approach leverages an in-depth understanding of the target protein's three-dimensional structure and the corresponding structure-activity relationships (SAR) of potential inhibitors. By identifying key interactions between the ligand and the target, medicinal chemists can strategically modify the thiazolo[5,4-b]pyridine core to enhance potency, selectivity, and pharmacokinetic properties.
A notable application of this design strategy has been in the development of kinase inhibitors. For instance, novel thiazolo[5,4-b]pyridine analogues have been rationally designed and synthesized as potent and selective inhibitors of the Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK). nih.govnih.gov Molecular docking simulations have been instrumental in this process, revealing that these derivatives can form crucial hinge interactions and hydrogen bonds with key residues, such as Cys797, within the ATP-binding site of the enzyme. nih.gov This targeted approach has led to the identification of compounds with significant anticancer activity against non-small cell lung cancer cell lines. nih.govnih.gov
Similarly, the thiazolo[5,4-b]pyridine scaffold has been utilized to design potent inhibitors of phosphoinositide 3-kinase (PI3K), a key enzyme in cell signaling pathways often dysregulated in cancer. mdpi.comnih.gov The design of these inhibitors often involves the strategic placement of substituents, such as 2-pyridyl and 4-morpholinyl groups, to optimize interactions within the PI3K binding pocket. mdpi.comnih.gov Docking studies have shown that the thiazolo[5,4-b]pyridine core can fit snugly into the ATP binding site, forming hydrogen bonds with essential residues like Val851. mdpi.com
The versatility of the scaffold is further highlighted by its application in targeting the c-KIT receptor tyrosine kinase, which is implicated in gastrointestinal stromal tumors (GIST). nih.gov Researchers have designed and synthesized novel thiazolo[5,4-b]pyridine derivatives to overcome resistance to existing inhibitors like imatinib (B729). nih.gov
Lead Optimization Strategies and Scaffold Hop Approaches
Once a promising lead compound containing the thiazolo[5,4-b]pyridine scaffold is identified, lead optimization becomes a critical step to refine its pharmacological profile. This iterative process involves systematic modifications of the molecule to improve attributes such as potency, selectivity, metabolic stability, and bioavailability. A key component of lead optimization is the detailed exploration of the structure-activity relationship (SAR).
For thiazolo[5,4-b]pyridine-based kinase inhibitors, SAR studies have provided invaluable insights. For example, in the development of PI3K inhibitors, it was discovered that a sulfonamide functionality was a crucial structural unit for potent inhibitory activity. mdpi.comnih.gov Furthermore, the nature of the substituent attached to the thiazolo[5,4-b]pyridine core was found to be critical; replacement of a pyridyl group with a phenyl group led to a significant decrease in activity. mdpi.comnih.gov
In the context of c-KIT inhibitors, SAR studies of a series of 31 novel thiazolo[5,4-b]pyridine derivatives revealed that specific substitutions at various positions on the scaffold could lead to compounds with higher enzymatic and anti-proliferative activities than the established drug, imatinib. nih.gov These studies are essential for fine-tuning the molecule to achieve the desired therapeutic effect.
While direct examples of "scaffold hopping" specifically originating from Thiazolo[5,4-b]pyridin-2-ylmethanamine are not extensively documented, the principle of using this core as a template for designing new chemical entities with similar biological activity is a common practice in medicinal chemistry. The thiazolo[5,4-b]pyridine scaffold itself can be considered a successful outcome of scaffold hopping from other biologically relevant purine isosteres, such as thiazolo[4,5-d]pyrimidines. nih.gov This highlights the broader strategy of exploring related heterocyclic systems to identify novel and patentable chemical matter.
Addressing Resistance Mechanisms in Target-Based Drug Discovery
A significant challenge in cancer therapy is the emergence of drug resistance, often driven by mutations in the target protein that reduce the efficacy of the administered drug. The thiazolo[5,4-b]pyridine scaffold has shown considerable promise in the development of next-generation inhibitors designed to overcome these resistance mechanisms.
A compelling example is the development of thiazolo[5,4-b]pyridine derivatives as c-KIT inhibitors to combat resistance to imatinib. nih.gov Certain mutations in the c-KIT gene, such as the V560G/D816V double mutant, confer resistance to imatinib. Researchers have successfully synthesized thiazolo[5,4-b]pyridine derivatives, such as compound 6r , that demonstrate potent inhibitory activity against this resistant mutant. nih.gov This compound exhibited significantly higher enzymatic inhibitory activity and anti-proliferative activity against cells harboring the double mutation compared to imatinib. nih.gov
Similarly, in the pursuit of improved treatments for non-small cell lung cancer, novel substituted thiazolo[5,4-b]pyridine analogues have been designed to target resistance mutations in EGFR. nih.gov These compounds have shown potent activity against cancer cell lines that are resistant to first-generation EGFR inhibitors. nih.gov The lead compound from this series displayed remarkable potency comparable to the clinically approved drug Osimertinib, which is known to be effective against resistant EGFR mutations. nih.gov
These findings underscore the potential of the thiazolo[5,4-b]pyridine scaffold to serve as a versatile platform for designing inhibitors that can effectively address the clinical challenge of acquired drug resistance.
This compound as a Versatile Chemical Building Block for Drug Development
The synthetic accessibility and the ability to be readily functionalized make this compound and its parent scaffold valuable building blocks in the synthesis of complex molecules for drug development. The core thiazolo[5,4-b]pyridine structure can be synthesized through multi-step pathways, often starting from commercially available materials. nih.govmdpi.com
For instance, the synthesis of the thiazolo[5,4-b]pyridine scaffold can be achieved through the formation of an aminothiazole from 3-amino-5-bromo-2-chloropyridine (B1291305) and potassium thiocyanate (B1210189). nih.gov This core can then undergo further reactions, such as Suzuki cross-coupling, to introduce a variety of substituents, enabling the creation of diverse chemical libraries for screening. nih.govnih.gov
The thiazolo[5,4-b]pyridine scaffold has been utilized as a template to generate multi-heterocyclic PI3K inhibitors with high potency. mdpi.com Its structural similarity to other biologically important skeletons, like thiazolo[4,5-d]pyrimidine (B1250722), makes it a privileged structure in medicinal chemistry. nih.gov The ability to modify different positions of the thiazolo[5,4-b]pyridine ring system allows for the fine-tuning of the molecule's properties to interact with a range of biological targets, including various kinases like PI3K, ITK, BCR-ABL, RAF, and VEGFR2. researchgate.net This versatility solidifies the role of this compound and its derivatives as crucial starting points and intermediates in the synthesis of novel therapeutic agents.
Emerging Methodologies and Future Research Directions
Novel Synthetic Routes for Scaffold Diversification
The development of efficient and versatile synthetic strategies is fundamental to exploring the chemical space around the thiazolo[5,4-b]pyridine (B1319707) core. Modern synthetic chemistry offers several advanced routes that enable the diversification of this scaffold, allowing for fine-tuning of its physicochemical and pharmacological properties.
One prominent approach begins with commercially available and substituted pyridines. For instance, a multi-step synthesis has been reported starting from 3-amino-5-bromo-2-chloropyridine (B1291305). nih.gov This method involves an initial aminothiazole formation followed by protection of the amino group, a Suzuki cross-coupling reaction to introduce diversity at the 6-position, and subsequent reduction of a nitro group to yield a key amine intermediate ready for further functionalization. nih.govresearchgate.net Another effective route utilizes 2,4-dichloro-3-nitropyridine (B57353) as the starting material, which undergoes selective substitution, reduction, and cyclization to form the thiazolo[5,4-b]pyridine ring system. nih.gov This seven-step process demonstrates the modularity of the synthesis, allowing for the introduction of various substituents. nih.gov
More recent innovations focus on improving efficiency and expanding the scope of diversification. Solid-phase synthesis, for example, offers a high-throughput method for generating libraries of thiazole-fused pyridine (B92270) derivatives, which could be adapted for the thiazolo[5,4-b]pyridine scaffold. acs.org Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are instrumental in creating novel analogues by forming carbon-carbon bonds at specific positions on the pyridine ring, a key step in synthesizing potent enzyme inhibitors. nih.govnih.gov Single-step methods, such as the reaction of a chloronitropyridine with a thioamide, also present a streamlined alternative for constructing the core bicyclic system. researchgate.net
| Starting Material | Key Synthetic Strategy | Purpose / Advantage | Reference |
|---|---|---|---|
| 3-Amino-5-bromo-2-chloropyridine | Aminothiazole formation followed by Suzuki cross-coupling | Allows for diversification at the 6-position of the scaffold. | nih.gov |
| 2,4-dichloro-3-nitropyridine | Seven-step sequence involving selective substitution and cyclization | Modular route enabling access to 2-pyridyl, 4-morpholinyl substituted analogues. | nih.gov |
| Chloronitropyridines and Thioamides | Single-step cyclization reaction | Provides a rapid and efficient route to the core bicyclic system. | researchgate.net |
| Merrifield Resin | Traceless solid-phase synthesis using Friedländer reaction | Enables high-throughput synthesis for library generation of related scaffolds. | acs.org |
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-synthesize-test cycle. nih.gov For the Thiazolo[5,4-b]pyridin-2-ylmethanamine scaffold, these computational tools offer powerful methods for designing novel derivatives with enhanced potency and selectivity.
Molecular docking, a widely used computational technique, is frequently employed to predict how these compounds bind to their biological targets. nih.govnih.gov For example, docking studies have been used to show how thiazolo[5,4-b]pyridine analogues fit into the ATP binding pocket of kinases like PI3Kα and EGFR-TK, forming key hydrogen bond interactions. nih.govnih.govmdpi.com This information is critical for structure-activity relationship (SAR) studies and guiding the rational design of next-generation inhibitors.
Beyond docking, more advanced AI/ML models can be applied. Machine learning algorithms can be trained on existing SAR data to predict the activity of virtual compounds, enabling high-throughput virtual screening to prioritize candidates for synthesis. nih.gov For de novo drug design, generative models like variational autoencoders (VAEs) can create entirely new molecules based on the structural rules of the thiazolo[5,4-b]pyridine scaffold, optimized for desired properties such as target affinity and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. nih.govnih.gov By integrating AI and ML, researchers can more effectively navigate the vast chemical space to identify novel this compound derivatives with high potential for clinical development.
Development of Bioconjugation Strategies Utilizing the Methanamine Moiety
The primary amine of the methanamine group at the 2-position of the thiazolo[5,4-b]pyridine scaffold is a versatile chemical handle for bioconjugation. This functional group allows for the covalent attachment of the molecule to proteins, antibodies, or nanoparticles, opening up possibilities for targeted drug delivery, diagnostic tools, and novel therapeutic modalities.
Standard bioconjugation chemistries can be readily applied to the methanamine moiety. These include the formation of stable amide bonds by reacting the amine with activated carboxylic acids (e.g., N-hydroxysuccinimide esters) on a biological macromolecule. Another common strategy is reductive amination, where the amine reacts with an aldehyde or ketone to form a Schiff base that is subsequently reduced to a stable secondary amine linkage.
The concept of using an amine as an anchoring group is well-established. For instance, molecules containing amino groups have been designed to act as bifunctional passivating agents that can anchor to surfaces, demonstrating the utility of this functional group for stable interactions. acs.org By leveraging the methanamine moiety, this compound derivatives could be developed into antibody-drug conjugates (ADCs) for targeted cancer therapy or tethered to imaging agents for use in diagnostics. Future research in this area will focus on optimizing the linker chemistry to ensure stability in circulation and efficient release of the active compound at the target site.
Advanced Analytical Methods for Studying Metabolism and Pharmacokinetics (at research level)
Understanding the metabolic fate and pharmacokinetic (PK) profile of this compound derivatives is crucial for their development as therapeutic agents. At the research level, a suite of advanced analytical techniques is employed to investigate these properties.
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is the cornerstone for metabolism studies. actascientific.com This technology allows for the identification of metabolites by providing highly accurate mass measurements, which helps in elucidating the chemical structures of biotransformation products formed in in vitro systems (e.g., liver microsomes, hepatocytes) or from in vivo samples.
For quantitative analysis, tandem mass spectrometry (LC-MS/MS) is the gold standard. It offers the high sensitivity and selectivity required to measure the concentration of the parent drug and its key metabolites in complex biological matrices like plasma, urine, and tissues. These data are essential for determining key PK parameters such as half-life, clearance, and bioavailability.
In addition to experimental methods, in silico ADMET prediction models are increasingly used in the early stages of drug discovery to forecast the pharmacokinetic properties and potential toxicity of new compounds, helping to prioritize candidates with more drug-like characteristics. nih.gov Cellular assays, such as migration and invasion assays, provide further insight into the compound's mechanism of action and functional effects within a biological system. nih.govmdpi.com
Exploration of Additional Biological Targets and Therapeutic Areas
While initial research has focused on a few key targets, the thiazolo[5,4-b]pyridine scaffold is a versatile pharmacophore with the potential to interact with a wide array of biological targets, suggesting its utility across multiple therapeutic areas. tandfonline.com
Kinase inhibition remains a major area of interest. Derivatives of this scaffold have shown potent activity against several protein kinases implicated in cancer. These include c-KIT in gastrointestinal stromal tumors (GIST), phosphoinositide 3-kinase (PI3K), and epidermal growth factor receptor-tyrosine kinase (EGFR-TK) in non-small cell lung cancer. nih.govnih.govnih.govnih.gov Structure-activity relationship studies have also pointed to potential activity against other kinases such as ITK, BCR-ABL, RAF, and VEGFR2. researchgate.net
Beyond oncology, the scaffold has been explored for other applications. Analogues have been investigated as S1p1/S1p5 receptor agonists (relevant to autoimmune diseases), histamine (B1213489) H3 receptor antagonists (for neurological disorders), DNA gyrase B inhibitors (antibacterial), and glucokinase activators (for diabetes). mdpi.com The related thiazolo[5,4-f]quinazoline scaffold has shown promise as an inhibitor of DYRK1A kinase, a target for neurodegenerative conditions like Alzheimer's disease. mdpi.com This broad biological activity underscores the potential for this compound derivatives to be developed for a diverse range of diseases, warranting further exploration of their full pharmacological profile.
| Biological Target | Potential Therapeutic Area | Reference |
|---|---|---|
| c-KIT | Gastrointestinal Stromal Tumors (GIST) | nih.govnih.gov |
| Phosphoinositide 3-Kinase (PI3K) | Cancer | nih.govmdpi.com |
| EGFR-Tyrosine Kinase (EGFR-TK) | Non-Small Cell Lung Cancer | nih.gov |
| ITK, BCR-ABL, RAF, VEGFR2 | Cancer | researchgate.net |
| S1p1/S1p5 Agonist | Autoimmune Diseases | mdpi.com |
| Histamine H3 Receptor Antagonist | Neurological Disorders | mdpi.com |
| DNA Gyrase B | Bacterial Infections | mdpi.com |
| DYRK1A Kinase | Neurodegenerative Diseases | mdpi.com |
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR distinguishes between positional isomers (e.g., 5,4-b vs. 4,5-b fused rings) via coupling patterns and chemical shifts (e.g., pyridinic protons at δ 8.2–8.5 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 169.04 for C₆H₅N₂S₂) and fragmentation pathways .
- X-ray Crystallography : Resolves ambiguity in fused-ring orientation and substituent positioning .
What methodologies are used to evaluate the biological activity of this compound derivatives as kinase inhibitors?
Advanced Research Question
- Enzymatic Assays : Radiometric kinase assays (e.g., c-KIT inhibition measured via IC₅₀ values; Table 1 in ) identify lead compounds.
- Structure-Activity Relationships (SAR) : Substituents like 3-(trifluoromethyl)phenyl at R1 enhance hydrophobic pocket binding (IC₅₀ = 9.87 µM) .
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses to ATP-binding domains, validated by mutagenesis studies .
How can researchers assess the purity and stability of this compound under storage conditions?
Basic Research Question
- Analytical Techniques :
- Stability Studies : Accelerated aging (40°C/75% RH for 6 months) with periodic NMR/HPLC analysis identifies hydrolytic susceptibility at the thiazole ring .
How do electronic and steric effects of substituents impact the pharmacological profile of this compound derivatives?
Advanced Research Question
- Electron-Withdrawing Groups (EWGs) : Trifluoromethyl (-CF₃) at position 6 enhances metabolic stability but reduces solubility (logP >3.5) .
- Steric Hindrance : Bulky substituents (e.g., tert-butyl) at position 2 disrupt c-KIT binding, reducing potency (IC₅₀ >50 µM) .
- Data-Driven Design : QSAR models correlate Hammett constants (σ) and molar refractivity (MR) with IC₅₀ values .
What strategies are effective in overcoming imatinib resistance using this compound-based c-KIT inhibitors?
Advanced Research Question
- Mutation Profiling : Screen against c-KIT V654A/D816V mutants using Ba/F3 cell lines .
- Dual Inhibition : Co-targeting PI3K/mTOR pathways (e.g., derivative 6r in ) synergizes with c-KIT inhibition (combo index <0.8).
- In Vivo Models : Xenograft studies in NSG mice (10 mg/kg, oral) validate tumor regression (50–70% volume reduction) .
What toxicological assessments are critical for preclinical development of this compound derivatives?
Advanced Research Question
- Acute Toxicity : OECD 423 guidelines (oral LD₅₀ >500 mg/kg in rats) .
- Genotoxicity : Ames test (TA98/TA100 strains) and micronucleus assay (IC₂₀ <10 µM) .
- Cardiotoxicity : hERG channel inhibition assessed via patch-clamp (IC₅₀ >30 µM) .
How can computational modeling optimize the pharmacokinetic properties of this compound derivatives?
Advanced Research Question
- ADME Prediction : SwissADME predicts BBB permeability (TPSA <90 Ų) and CYP3A4 inhibition risk .
- Free Energy Perturbation (FEP) : Identifies substituents that improve binding ΔG (e.g., -CF₃ → ΔG = -9.2 kcal/mol) .
- Metabolite Simulation : GLORY predicts sulfoxide formation at the thiazole sulfur, guiding prodrug design .
What in vitro and in vivo models are suitable for studying the pharmacokinetics of this compound?
Advanced Research Question
- In Vitro :
- In Vivo :
How can scale-up challenges in this compound synthesis be addressed for industrial-grade production?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
